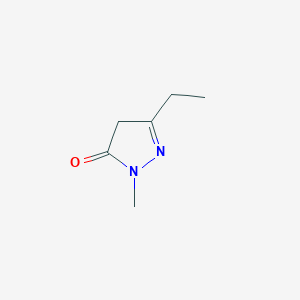
N1-(2,4-difluorophenyl)-N2-isobutyloxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2,4-difluorophenyl)-N2-isobutyloxalamide, also known as DFOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFOA is a small molecule that belongs to the class of oxalamide derivatives. It has a molecular formula of C12H14F2N2O2 and a molecular weight of 260.25 g/mol.
Mécanisme D'action
Target of Action
The primary targets of N1-(2,4-difluorophenyl)-N2-isobutyloxalamide are mammalian target of rapamycin (mTOR) , epidermal growth factor receptor (EGFR) , inducible nitric oxide synthase (iNOS) , mitogen-activated protein 2 kinase 1 (MAP2K1) , fibroblast growth factor receptor (FGFR) , and transforming growth factor-β1 (TGFB1) . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival.
Mode of Action
N1-(2,4-difluorophenyl)-N2-isobutyloxalamide interacts with its targets, effectively inhibiting the production of TNFα , IL-6 , and IL-1β when stimulated by LPS . This inhibition results in the modulation of the cellular processes controlled by these cytokines, leading to potential therapeutic effects.
Biochemical Pathways
The compound’s action affects several biochemical pathways associated with its targets. For instance, the mTOR pathway, which regulates cell growth and metabolism, and the EGFR pathway, which controls cell proliferation and survival, are both impacted . The compound’s inhibition of cytokine production also affects the inflammatory response pathways.
Result of Action
The molecular and cellular effects of N1-(2,4-difluorophenyl)-N2-isobutyloxalamide’s action include the inhibition of cytokine production and the modulation of cellular processes controlled by its targets . These effects could potentially lead to therapeutic benefits in the treatment of diseases where these targets and pathways are implicated.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N1-(2,4-difluorophenyl)-N2-isobutyloxalamide is its high selectivity and sensitivity towards metal ions, making it a useful tool for metal ion sensing and imaging. However, N1-(2,4-difluorophenyl)-N2-isobutyloxalamide has limited solubility in water, which can limit its use in aqueous solutions. Additionally, N1-(2,4-difluorophenyl)-N2-isobutyloxalamide can be prone to photobleaching, which can reduce its fluorescence intensity over time.
Orientations Futures
There are several potential future directions for the research and development of N1-(2,4-difluorophenyl)-N2-isobutyloxalamide. One area of interest is the development of N1-(2,4-difluorophenyl)-N2-isobutyloxalamide-based fluorescent probes for the detection of other metal ions such as mercury and lead. Another potential direction is the modification of N1-(2,4-difluorophenyl)-N2-isobutyloxalamide to improve its solubility and stability in aqueous solutions. Additionally, the use of N1-(2,4-difluorophenyl)-N2-isobutyloxalamide as a therapeutic agent for the treatment of metal ion-related diseases such as Alzheimer's disease is an area of active research.
Méthodes De Synthèse
The synthesis of N1-(2,4-difluorophenyl)-N2-isobutyloxalamide involves the reaction of 2,4-difluoroaniline and isobutyryl chloride in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation mechanism, resulting in the formation of N1-(2,4-difluorophenyl)-N2-isobutyloxalamide as a white crystalline solid. The purity and yield of N1-(2,4-difluorophenyl)-N2-isobutyloxalamide can be improved by recrystallization and purification methods.
Applications De Recherche Scientifique
N1-(2,4-difluorophenyl)-N2-isobutyloxalamide has been extensively studied for its potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. One of the primary uses of N1-(2,4-difluorophenyl)-N2-isobutyloxalamide is as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. N1-(2,4-difluorophenyl)-N2-isobutyloxalamide has been shown to exhibit high selectivity and sensitivity towards these metal ions, making it a useful tool for metal ion sensing and imaging.
Propriétés
IUPAC Name |
N'-(2,4-difluorophenyl)-N-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O2/c1-7(2)6-15-11(17)12(18)16-10-4-3-8(13)5-9(10)14/h3-5,7H,6H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLROFEITUOYGCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NC1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-methoxy-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzofuran-2-carboxamide](/img/structure/B2910799.png)

![Ethyl 4-[[2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2910801.png)


![N-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-2-{3-ethyl-2-[(Z)-ethylimino]-4-oxo-thiazolidin-5-yl}-acetamide](/img/structure/B2910804.png)
![ethyl 2-(benzo[d]thiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2910805.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2910807.png)

![3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(3-phenylpropyl)urea](/img/structure/B2910812.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2910813.png)